molecular formula C26H25N7O3 B6567261 N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide CAS No. 1005715-46-7

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide

Cat. No. B6567261
CAS RN: 1005715-46-7
M. Wt: 483.5 g/mol
InChI Key: HXUKWEIKKCXCNZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a pyrazolo[3,4-d]pyrimidin-4-yl group, a 1H-pyrazol-5-yl group, and a methoxyphenoxy group. These groups are often found in biologically active compounds, including drugs and natural products .


Synthesis Analysis

While the specific synthesis of this compound is not detailed in the sources I found, compounds with similar structures are often synthesized using techniques such as cyclization reactions, substitution reactions, and coupling reactions . The synthesis could potentially involve the formation of the pyrazolo[3,4-d]pyrimidin-4-yl and 1H-pyrazol-5-yl rings, followed by the attachment of the methoxyphenoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be fairly rigid due to the presence of the aromatic rings. The methoxyphenoxy group could potentially introduce some flexibility into the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the aromatic rings and the electron-donating methoxy group. The compound could potentially undergo reactions such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by factors such as its molecular structure, the presence of polar groups, and the degree of conjugation in the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

Thiophene derivatives, such as the compound , have gained significant attention in medicinal chemistry due to their diverse therapeutic properties. Let’s explore some of the key applications:

a. Anti-Inflammatory Activity: Thiophene-containing compounds exhibit anti-inflammatory effects. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea has been identified as an anti-inflammatory agent .

b. Serotonin Antagonism: The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one acts as a serotonin antagonist. Serotonin antagonists play a role in various neurological conditions and are relevant in the treatment of Alzheimer’s disease .

c. Anti-Fungal Properties: Thiophene derivatives have demonstrated anti-fungal activity. Their effectiveness against fungal infections makes them valuable targets for drug development .

d. Antioxidant Effects: Certain thiophene-based compounds possess antioxidant properties. These molecules can scavenge free radicals and protect cells from oxidative damage .

e. Kinase Inhibition: Thiophene-containing compounds have been investigated as kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and inhibiting specific kinases can have therapeutic implications .

f. Anti-Cancer Potential: Thiophene derivatives have shown promise as anti-cancer agents. Their ability to interfere with cancer cell growth and survival mechanisms makes them intriguing candidates for further research .

Conclusion

The compound “N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide” holds great potential across various fields, from medicine to material science. Researchers continue to explore its properties and applications, aiming to unlock its full therapeutic and technological benefits .

Future Directions

Future research could potentially explore the biological activity of this compound, its mechanism of action, and its potential uses in medicine or other fields .

properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O3/c1-16-7-5-10-22(18(16)3)32-25-21(13-29-32)26(28-15-27-25)33-23(11-17(2)31-33)30-24(34)14-36-20-9-6-8-19(12-20)35-4/h5-13,15H,14H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUKWEIKKCXCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC(=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide

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